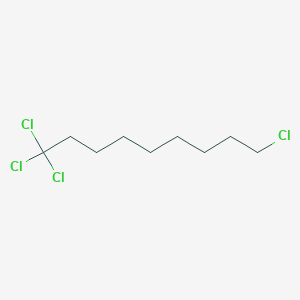
Myrcenol sulfone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Myrcenol sulfone typically involves the reaction of thiophene derivatives with butanol under specific conditions. The process may include steps such as sulfonation, reduction, and purification to achieve the desired product. Common reagents used in these reactions include sulfuric acid, hydrogen gas, and various catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced separation techniques, such as high-performance liquid chromatography (HPLC), is essential for isolating and purifying the final product .
化学反応の分析
Types of Reactions
Myrcenol sulfone undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides and sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the sulfone group to sulfide using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions on the thiophene ring using halogens and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Bromine, alkyl halides, and catalysts like iron(III) chloride.
Major Products
The major products formed from these reactions include sulfoxides, sulfides, and various substituted thiophene derivatives .
科学的研究の応用
Myrcenol sulfone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Myrcenol sulfone involves its interaction with specific molecular targets and pathways. The sulfone group can participate in redox reactions, while the thiophene ring can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
Thiophene: A simpler analog without the butanol side chain and sulfone group.
Thiophenol: Contains a phenol group instead of butanol.
Thiophene sulfone: Lacks the butanol side chain but has a sulfone group.
Uniqueness
Myrcenol sulfone is unique due to its combination of a thiophene ring, butanol side chain, and sulfone group.
特性
CAS番号 |
1135-22-4 |
|---|---|
分子式 |
C10H18O3S |
分子量 |
218.32 g/mol |
IUPAC名 |
5-(1,1-dioxo-2,5-dihydrothiophen-3-yl)-2-methylpentan-2-ol |
InChI |
InChI=1S/C10H18O3S/c1-10(2,11)6-3-4-9-5-7-14(12,13)8-9/h5,11H,3-4,6-8H2,1-2H3 |
InChIキー |
OLQQKUGPGIOLIW-UHFFFAOYSA-N |
SMILES |
CC(C)(CCCC1=CCS(=O)(=O)C1)O |
正規SMILES |
CC(C)(CCCC1=CCS(=O)(=O)C1)O |
Key on ui other cas no. |
1135-22-4 |
ピクトグラム |
Acute Toxic; Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid](/img/structure/B74698.png)











